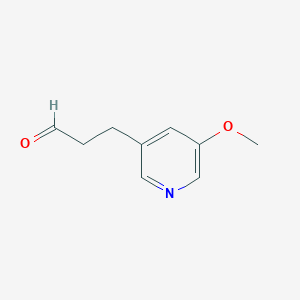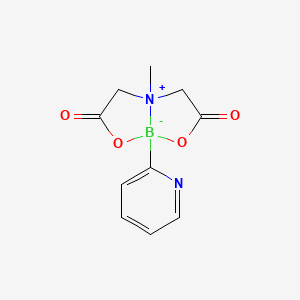
2-Pyridinylboronic acid MIDA ester
描述
2-Pyridinylboronic acid MIDA ester is a chemical compound with the molecular formula C10H11BN2O4 . It is the first and only example of an air-stable 2-pyridinyl boronate . This stable boronic acid surrogate is a powerful cross-coupling partner, useful in the synthesis of pharmaceuticals, natural products, and complex molecules .
Synthesis Analysis
The compound is a powerful cross-coupling partner, useful in the synthesis of pharmaceuticals, natural products, and complex molecules . It is particularly useful in Suzuki Cross-Coupling reactions .Molecular Structure Analysis
The linear formula of this compound is C10H11BN2O4 . The molecular weight of the compound is 234.02 .Chemical Reactions Analysis
This compound is a stable boronic acid surrogate that is used in Suzuki Cross-Coupling reactions . It is the first and only example of an air-stable 2-pyridinyl boronate .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 234.02 . It should be stored in an inert atmosphere at temperatures between 2-8°C .作用机制
Target of Action
The primary target of 2-Pyridinylboronic acid MIDA ester is the formation of carbon-carbon bonds via cross-coupling reactions . This compound is a stable boronic acid surrogate, which is used as a cross-coupling partner in the synthesis of pharmaceuticals, natural products, and complex molecules .
Mode of Action
This compound interacts with its targets through Suzuki cross-coupling reactions . It acts as a boronate source, which is a key component in these reactions. The boronate group of the MIDA ester forms a bond with a carbon atom of another molecule, facilitating the formation of a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of complex organic molecules. The compound’s ability to form new carbon-carbon bonds via cross-coupling reactions enables the construction of complex molecular structures, which are often found in pharmaceuticals and natural products .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules. This makes it a valuable tool in the synthesis of pharmaceuticals, natural products, and other complex molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is air-stable, which enhances its utility in a laboratory setting . Additionally, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . The reaction conditions, such as temperature, solvent, and the presence of a catalyst, can also significantly impact the efficacy of the cross-coupling reactions in which the compound is used .
安全和危害
未来方向
The compound’s stability and effectiveness as a cross-coupling partner make it useful in the synthesis of pharmaceuticals, natural products, and complex molecules . Its potential applications in cell culture as an activator of the cytochrome P450 system and as a metabolic inhibitor also suggest future directions for research .
生化分析
Biochemical Properties
2-Pyridinylboronic acid MIDA ester plays a significant role in biochemical reactions, particularly in the context of cross-coupling reactions. It is known to interact with enzymes and proteins involved in these reactions, facilitating the formation of carbon-carbon bonds. The compound’s stability and reactivity make it an ideal candidate for use in Suzuki-Miyaura cross-coupling reactions, where it acts as a powerful cross-coupling partner . The nature of these interactions involves the formation of transient complexes with palladium catalysts, which are essential for the catalytic cycle of the cross-coupling reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Its role in facilitating biochemical reactions suggests that it may influence cell function by modulating enzyme activity and protein interactions. This compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability and activity of key biomolecules involved in these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. In the context of cross-coupling reactions, it forms complexes with palladium catalysts, which are crucial for the catalytic cycle. These interactions facilitate the transfer of boron-containing groups to organic substrates, leading to the formation of new carbon-carbon bonds. Additionally, the compound’s stability and reactivity are attributed to its unique chemical structure, which allows it to act as a stable boronic acid surrogate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known for its air-stable properties, which contribute to its long-term stability in various experimental conditions . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy in biochemical reactions. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. While specific studies on this compound’s dosage effects are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. Understanding the dosage-response relationship is crucial for optimizing the use of this compound in biochemical and pharmacological applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions is essential for optimizing its use in biochemical applications .
属性
IUPAC Name |
5-methyl-1-pyridin-2-yl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(13,17-10(15)7-13)8-4-2-3-5-12-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMQAGYOWKSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)


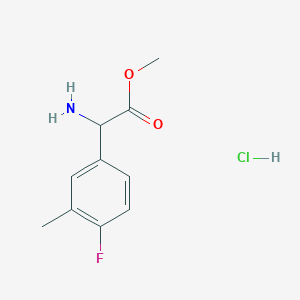
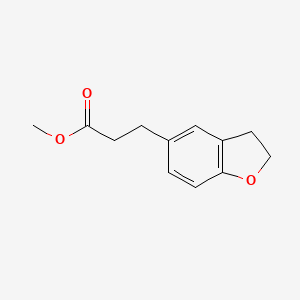
![2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1430725.png)
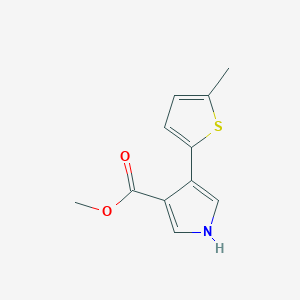
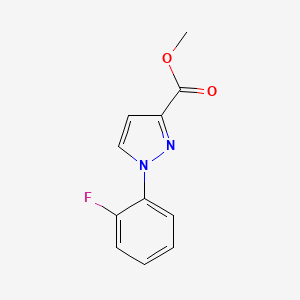
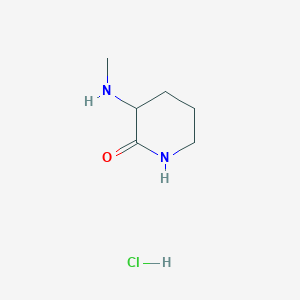

![3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1430733.png)
![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430736.png)
